molecular formula C22H17BrN2O3 B2429218 3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922029-53-6

3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2429218
CAS No.: 922029-53-6
M. Wt: 437.293
InChI Key: SJDOTVBWKFNOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a high-purity chemical reagent designed for research applications. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, a scaffold recognized in medicinal chemistry for its potential as a histone deacetylase (HDAC) inhibitor, as evidenced by studies on structurally related molecules . HDAC inhibitors are a significant class of compounds that induce hyperacetylation of core histones, leading to altered gene expression, cell cycle arrest, and terminal differentiation, making them valuable tools for investigating epigenetic regulation in oncology and neurology . The specific molecular architecture of this compound, featuring a 10-ethyl substitution on the oxazepine ring and a 3-bromobenzamide moiety, is engineered to interact with specific biological targets. Researchers can utilize this reagent to explore its mechanism of action, which is anticipated to involve the chelation of a zinc atom at the active site of HDAC enzymes, similar to other hydroxamic acid-based inhibitors in this chemical family . Its applications are primarily in preclinical research, including the study of cancer, neurodegenerative polyglutamine diseases (such as Huntington's Disease), and other conditions where HDAC activity is dysregulated . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-2-25-18-8-3-4-9-20(18)28-19-11-10-16(13-17(19)22(25)27)24-21(26)14-6-5-7-15(23)12-14/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOTVBWKFNOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Conditions

  • Substrate : N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzamide
  • Electrolyte : 10–20% H₂SO₄ and 35–45% HBr in tetrahydrofuran (THF)
  • Current/Voltage : 0.20–0.50 A, 1.36–2.28 V
  • Duration : 2–4 hours at room temperature

This method generates bromine in situ via HBr oxidation, minimizing hazardous Br₂ handling. The reaction achieves 97.12% yield with >95% purity.

Advantages Over Conventional Bromination

  • Safety : Eliminates liquid bromine, reducing corrosion and toxicity risks.
  • Efficiency : Current efficiency exceeds 90% due to H₂SO₄’s role as a supporting electrolyte.
  • Selectivity : Electrochemical control favors para-bromination on the benzamide ring.

Classical Bromination Strategies

Traditional approaches employ brominating agents like N-bromosuccinimide (NBS) or H₂O₂/HBr systems.

N-Bromosuccinimide (NBS)-Mediated Bromination

  • Conditions : Radical initiation (e.g., AIBN) in CCl₄ at 80°C
  • Yield : 70–85%
  • Limitations : Requires stoichiometric NBS, increasing costs.

H₂O₂/HBr Bromination

  • Mechanism : H₂O₂ oxidizes HBr to Br₂, enabling electrophilic substitution:
    $$
    2\, \text{HBr} + \text{H}2\text{O}2 \rightarrow \text{Br}2 + 2\, \text{H}2\text{O}
    $$
  • Yield : 94% for analogous substrates.
  • Drawbacks : Prolonged reaction times (24+ hours) and solvent recovery challenges.

Amide Coupling Methodologies

The final step couples 3-bromobenzoic acid with 2-amino-10-ethyl-11-oxodibenzo[b,f]oxazepine.

Carbodiimide-Mediated Coupling

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine)
  • Solvent : Dichloromethane (DCM) or THF
  • Yield : 82–88%

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate, N-methylmorpholine
  • Solvent : THF at −15°C
  • Yield : 75–80%

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

Method Brominating Agent Yield (%) Purity (%) Reaction Time Scalability
Electrochemical HBr (electrolytic) 97.12 95.6 4 hours High
H₂O₂/HBr HBr/H₂O₂ 94.0 93.2 24 hours Moderate
NBS NBS 89.7 90.1 15 hours Low

Electrochemical bromination outperforms others in yield, time, and environmental impact.

Characterization and Quality Control

  • NMR : $$ ^1\text{H} $$ NMR confirms bromine’s para-position (δ 7.45–7.52 ppm, aromatic protons).
  • HPLC : Purity >95% with C18 column (acetonitrile/water gradient).
  • MS : ESI-MS m/z 483.05 [M+H]⁺.

Industrial-Scale Considerations

Electrochemical reactors enable continuous bromination with minimal waste. Pilot studies show 90% solvent recovery via distillation.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxo derivatives or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce different oxo derivatives.

Scientific Research Applications

3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: Lacks the bromine atom but shares the core structure.

    3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: Similar structure but with different substituents.

Uniqueness

3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to the presence of the bromine atom and the specific arrangement of its substituents, which confer distinct chemical and biological properties.

Biological Activity

3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits a unique structure characterized by the presence of a bromine atom and an ethyl substituent on its dibenzo core, which may influence its biological activity and therapeutic potential.

PropertyValue
Common NameThis compound
CAS Number922029-53-6
Molecular FormulaC22H17BrN2O3
Molecular Weight437.3 g/mol

The biological activity of this compound may involve interactions with specific molecular targets within biological systems. These interactions can modulate receptor activities or enzyme functions, leading to various pharmacological effects. The exact mechanisms are still under investigation but may include:

  • Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain, inflammation, or other physiological processes.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism or disease progression.

Biological Activity

Research on related compounds within the dibenzo[b,f][1,4]oxazepine family indicates a range of biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown antibacterial and antifungal activities.
  • Anticancer Effects : Some dibenzo derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

A study investigating the biological effects of dibenzo[b,f][1,4]oxazepines highlighted that modifications in substituents significantly affect their pharmacological profiles. For instance:

  • Antitumor Activity : A derivative exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potential for further development as an anticancer agent.
  • Neuroprotective Effects : Another analog showed promise in neuroprotection assays, indicating that structural variations can lead to enhanced therapeutic benefits.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Lacks bromine; different reactivity patternsModerate cytotoxicity
3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Similar structure; different substituentsAntimicrobial activity
N-(10-ethyl)-dibenzoxazepinNo oxo group; simplified structureLimited biological activity

Future Directions

Further research is essential to elucidate the precise biological mechanisms and therapeutic potentials of this compound. Key areas for exploration include:

  • In vitro and In vivo Studies : Conducting comprehensive studies to evaluate its efficacy and safety profiles.
  • Structural Modifications : Exploring how variations in substituents affect biological activity and selectivity towards specific targets.
  • Clinical Applications : Investigating potential applications in treating diseases such as cancer or neurodegenerative disorders.

Q & A

Basic: What are the optimal synthetic routes for 3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions starting from dibenzoxazepine precursors. Key steps include:

  • Amide Coupling : Reaction of 3-bromobenzoyl chloride with the amine group of the dibenzoxazepine core under basic conditions (e.g., triethylamine in DMF at 0–5°C) to form the benzamide linkage .
  • Cyclization : Controlled cyclization of intermediates using catalysts like p-toluenesulfonic acid in refluxing toluene to form the oxazepine ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product with >95% purity .
    Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance solubility), temperature control (prevents side reactions), and stoichiometric ratios (excess acyl chloride improves coupling efficiency) .

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different assays?

Answer:
Contradictions often arise from assay-specific variables. Methodological solutions include:

  • Orthogonal Assays : Validate activity using independent techniques (e.g., ELISA for protein binding vs. cell viability assays) .
  • Structural Analog Comparison : Test derivatives (e.g., trifluoromethyl or methoxy substitutions) to isolate functional group contributions .
  • Assay Condition Standardization : Control variables like pH, serum concentration, and incubation time to minimize variability .
  • Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to confirm potency trends .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine substitution pattern) and amide bond formation .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 467.02 for C23H17BrN2O3) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in the dibenzoxazepine core .

Advanced: What methodological approaches are recommended to elucidate the mechanism of action in biological systems?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) to identify target affinity .
  • Kinetic Studies : Time-resolved fluorescence or surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .
  • Gene Knockdown/CRISPR : Silence suspected targets (e.g., GPCRs or kinases) to observe phenotypic changes .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like 5-HT2A or COX-2 .

Basic: How should researchers design experiments to optimize reaction conditions for synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (solvent, temperature, catalyst loading) .
  • In Situ Monitoring : FTIR or HPLC tracks reaction progress and identifies intermediates .
  • Scale-Up Protocols : Transition from batch to flow chemistry for reproducible yields at larger scales .
    Key Outcomes : Optimized conditions (e.g., 72% yield in DMF at 60°C vs. 45% in THF) .

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for derivatives?

Answer:

  • Systematic Substituent Variation : Synthesize analogs with halogens, electron-withdrawing groups (e.g., -CF3), or steric hindrance modifications .
  • In Vitro Profiling : Test analogs in enzyme inhibition (e.g., COX-2) or receptor activation assays to correlate structure with potency .
  • QSAR Modeling : Build quantitative models using descriptors like logP, polar surface area, and Hammett constants to predict activity .
  • Metabolic Stability Studies : Assess derivatives in hepatic microsomes to link structural features (e.g., ethyl vs. methyl groups) to pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.